molecular formula C14H21N3O2 B12107576 Dabigatran Etexilate iMpurity I

Dabigatran Etexilate iMpurity I

货号: B12107576
分子量: 263.34 g/mol
InChI 键: QNEVYUOYQNDIEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran Etexilate iMpurity I is a chemical compound that is often encountered as an impurity in the synthesis of Dabigatran Etexilate, an oral anticoagulant drug. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, which acts as a direct thrombin inhibitor. The presence of impurities like this compound can affect the purity, efficacy, and safety of the final pharmaceutical product.

准备方法

The synthesis of Dabigatran Etexilate iMpurity I can be traced back to the synthetic routes used for Dabigatran Etexilate. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps in reducing the formation of potential impurities . The preparation involves several steps, including nucleophilic substitution, amidine formation, and esterification. Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure high yield and purity of the final product .

化学反应分析

Dabigatran Etexilate iMpurity I undergoes various chemical reactions, including:

科学研究应用

Dabigatran Etexilate iMpurity I is primarily studied in the context of pharmaceutical research to understand its impact on the purity and efficacy of Dabigatran Etexilate. Analytical methods such as LC-MS are used to detect and quantify this impurity in pharmaceutical formulations . Research also focuses on developing methods to minimize its formation during synthesis and to ensure the safety and efficacy of the final drug product .

作用机制

As an impurity, Dabigatran Etexilate iMpurity I does not have a direct mechanism of action like the active drug Dabigatran. its presence can interfere with the intended pharmacological effects of Dabigatran by affecting its purity and stability. The molecular targets and pathways involved are primarily related to the degradation and stability of the active pharmaceutical ingredient .

相似化合物的比较

Dabigatran Etexilate iMpurity I can be compared with other impurities and related substances found in Dabigatran Etexilate formulations. Similar compounds include Dabigatran Etexilate N-Oxide, Dabigatran Etexilate Propanoate, and Dabigatran Ethyl Carbamate Impurity . These impurities share similar synthetic origins and can affect the overall quality of the pharmaceutical product. This compound is unique in its specific formation pathway and its impact on the stability of Dabigatran Etexilate .

属性

IUPAC Name

hexyl N-(4-aminobenzenecarboximidoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEVYUOYQNDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。